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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-amine

Cat. No.: B1301007 Get Quote

Technical Support Center: 1,3-Dimethoxypropan-
2-amine
Welcome to the technical support resource for 1,3-Dimethoxypropan-2-amine (CAS: 78531-

29-0). This guide is designed for researchers, chemists, and drug development professionals to

provide in-depth, field-tested insights and troubleshoot common issues encountered in

reactions involving this versatile primary amine.

Compound Profile & Key Data
1,3-Dimethoxypropan-2-amine is a unique building block in organic synthesis, featuring a

central primary amine flanked by two methoxy groups.[1] This structure imparts specific

chemical properties that influence its reactivity, solubility, and handling requirements.

Understanding these characteristics is the first step in successful experimentation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1301007?utm_src=pdf-interest
https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://www.benchchem.com/product/b1301007?utm_src=pdf-body
https://www.smolecule.com/products/s713628
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₅H₁₃NO₂ [1][2]

Molecular Weight 119.16 g/mol [1][2]

Appearance Colorless liquid [1][3]

Boiling Point ~160.8 °C [1][3]

Density ~0.932 g/cm³ [1]

CAS Number 78531-29-0 [2]

Solubility Soluble in water [3]

Hazard Class 8 (Corrosive) [1]

Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for 1,3-Dimethoxypropan-2-amine?

A1: Due to its corrosive nature and potential sensitivity, this compound should be stored under

an inert gas atmosphere (e.g., argon or nitrogen) at temperatures between 2–8 °C.[1] The

container must be kept tightly closed in a dry, well-ventilated place to prevent moisture

contamination and degradation.[4]

Q2: I've noticed the amine has a yellow tint over time. Is it still usable?

A2: A slight yellowing can indicate minor oxidation or the presence of impurities. While it may

still be suitable for some applications, we recommend purification by distillation for sensitive

reactions. Before use, it's advisable to run a small-scale test reaction to ensure its reactivity

has not been compromised. The presence of impurities can be checked via NMR or GC-MS.

Reaction Chemistry
Q3: Can the methoxy groups interfere with my reaction?
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A3: Yes, the two methoxy groups are not inert bystanders. They can influence reactions in

several ways:

Steric Hindrance: The groups adjacent to the amine can sterically hinder its approach to

bulky electrophiles. This is a common cause of sluggish or incomplete reactions.

Chelation: The oxygen atoms can chelate to metal centers in catalysts or reagents. This can

be beneficial, for example, by directing a reaction's stereochemistry, or detrimental by

sequestering the catalyst and inhibiting the reaction.

Basicity Modification: The electron-withdrawing inductive effect of the ether oxygens can

slightly reduce the basicity of the amine compared to a simple alkylamine. This can affect its

nucleophilicity and performance in base-catalyzed reactions.

Q4: Is 1,3-Dimethoxypropan-2-amine suitable for reductive amination?

A4: Absolutely. It is an excellent nucleophile for reductive amination with aldehydes and

ketones.[1] The primary amine readily forms an imine or enamine intermediate, which is then

reduced in situ. However, due to the potential for steric hindrance, selecting the right reducing

agent is key. Sodium triacetoxyborohydride (STAB) is often preferred over the more reactive

sodium cyanoborohydride as it is less toxic and highly effective under mildly acidic conditions

that favor imine formation.

Troubleshooting Common Reactions
This section addresses specific problems encountered during common synthetic procedures

involving 1,3-Dimethoxypropan-2-amine.

Problem 1: Low or No Yield in Amide Coupling
Reactions
Scenario: You are attempting to form an amide by reacting 1,3-Dimethoxypropan-2-amine
with a carboxylic acid using a standard coupling agent like DCC or EDC, but you observe low

conversion to the desired amide.

A troubleshooting guide for amide coupling.
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Possible Causes & Solutions:

Cause 1: Steric Hindrance. The methoxy groups can sterically block the approach of the

activated carboxylic acid. Standard coupling agents like DCC/EDC may not be potent

enough to overcome this.

Solution: Switch to a more powerful coupling agent designed for hindered couplings.

Uranyl-based reagents like HATU or COMU are excellent choices. They form highly

reactive activated esters that react more readily with sterically demanding amines.

Cause 2: Inadequate Activation. The carboxylic acid may not be fully activated before the

amine is added.

Solution: Employ a two-step activation protocol. First, react the carboxylic acid with the

coupling agent (e.g., EDC) and an activator (like HOBt or DMAP) for 15-30 minutes to

form the active ester. Then, add the 1,3-Dimethoxypropan-2-amine to the pre-activated

mixture.

Cause 3: Basic Salt Formation. If your carboxylic acid starting material is a salt (e.g., a

hydrochloride salt), the amine can be neutralized, preventing it from acting as a nucleophile.

Solution: Add one equivalent of a non-nucleophilic base, such as N,N-

Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to liberate

the free amine.[5]

Problem 2: Formation of Side Products in Reductive
Amination
Scenario: During a reductive amination reaction with an aldehyde, you observe the formation of

a secondary amine derived from the reaction of two equivalents of the aldehyde with one of the

amine, or significant amounts of unreacted starting material.

Possible Causes & Solutions:

Cause 1: Over-alkylation. If the initially formed secondary amine is more nucleophilic than

the starting primary amine, it can react again with the aldehyde, leading to a tertiary amine

impurity.
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Solution: Use a slight excess (1.1 to 1.2 equivalents) of 1,3-Dimethoxypropan-2-amine
relative to the carbonyl compound. This stoichiometric imbalance favors the formation of

the desired primary amine product.

Cause 2: Slow Imine Formation or Premature Reduction. The pH of the reaction is critical. If

the solution is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic,

the carbonyl will not be sufficiently activated for nucleophilic attack.

Solution: Maintain the reaction pH between 5 and 6 using an acetic acid catalyst. This

provides the optimal balance for imine formation. Additionally, ensure the reducing agent is

added after allowing the amine and carbonyl to stir together for a period (e.g., 1 hour) to

allow for sufficient imine formation.

Cause 3: Ineffective Reducing Agent.

Solution: Sodium triacetoxyborohydride (STAB) is highly recommended as it is selective

for the iminium ion over the carbonyl starting material, reducing the chance of alcohol

byproduct formation.

Step 1: Imine Formation (pH 5-6)

Step 2: Reduction

1,3-Dimethoxypropan-2-amine
Iminium Ion Intermediate+

Aldehyde/Ketone

Iminium Ion

[H] (e.g., STAB)

Target Secondary Amine

Click to download full resolution via product page

Reductive amination workflow.

Experimental Protocol: Synthesis of N-(1,3-
dimethoxypropan-2-yl)benzamide
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This protocol provides a robust method for amide bond formation using HATU as the coupling

agent, which is effective for overcoming potential steric hindrance.

Materials:

1,3-Dimethoxypropan-2-amine (119.16 g/mol )

Benzoic Acid (122.12 g/mol )

HATU (380.23 g/mol )

N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol )

Anhydrous Dimethylformamide (DMF)

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add benzoic acid (1.0 eq).

Dissolve the acid in anhydrous DMF.

Add HATU (1.1 eq) to the solution and stir for 5 minutes.

Add DIPEA (2.5 eq) to the mixture and stir for an additional 10 minutes. The solution should

become clear.

In a separate vial, dissolve 1,3-Dimethoxypropan-2-amine (1.05 eq) in a small amount of

anhydrous DMF.

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction

progress by TLC or LC-MS.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution

and extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Safety First: A Critical Overview
1,3-Dimethoxypropan-2-amine is a corrosive and flammable compound that requires careful

handling.[2][4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a

lab coat, and splash goggles or a face shield.[4]

Ventilation: All work should be conducted in a certified chemical fume hood to avoid

inhalation of vapors, which can cause respiratory irritation.[4][6]

Fire Safety: Keep away from heat, sparks, and open flames. The compound is a flammable

liquid.[2][7] Ensure appropriate fire extinguishing media (dry sand, dry chemical, or alcohol-

resistant foam) is available.[7]

First Aid:

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and

remove contaminated clothing. Seek medical attention.[4]

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including

under the eyelids. Seek immediate medical attention.[4]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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